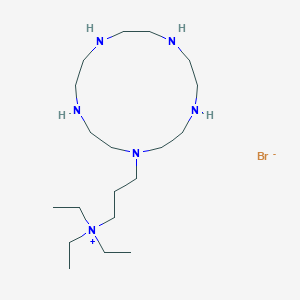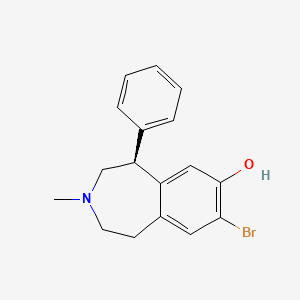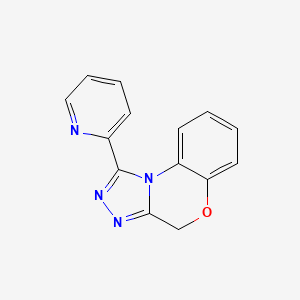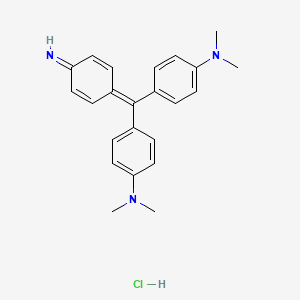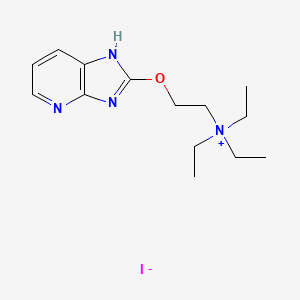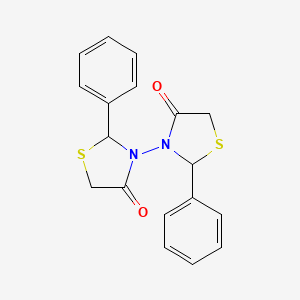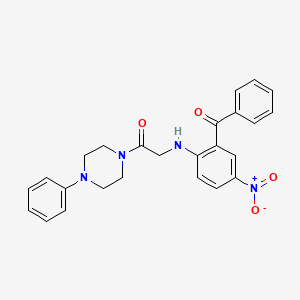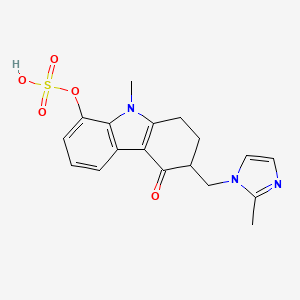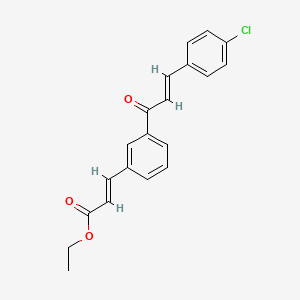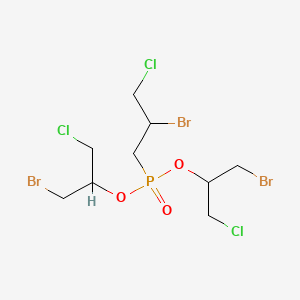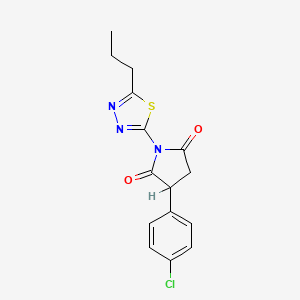
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinedione core, a chlorophenyl group, and a thiadiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolidinedione Core: The final step involves the formation of the pyrrolidinedione core through cyclization reactions involving appropriate dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
- 3-(4-Chlorophenyl)-1-(5-ethyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the thiadiazole ring may impart distinct properties compared to its methyl or ethyl analogs.
Propiedades
Número CAS |
139477-37-5 |
|---|---|
Fórmula molecular |
C15H14ClN3O2S |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-3-12-17-18-15(22-12)19-13(20)8-11(14(19)21)9-4-6-10(16)7-5-9/h4-7,11H,2-3,8H2,1H3 |
Clave InChI |
RKYBHVSUGDDORZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




